molecular formula C6H9IN2O B2819861 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol CAS No. 1341668-61-8; 180741-37-1

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2819861
CAS No.: 1341668-61-8; 180741-37-1
M. Wt: 252.055
InChI Key: XNFNCEUBHOFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Iodopyrazol-1-yl)-propan-1-ol
  • 3-(4-Bromopyrazol-1-yl)-propan-1-ol
  • 3-(4-Chloropyrazol-1-yl)-propan-1-ol

Uniqueness

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNCEUBHOFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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